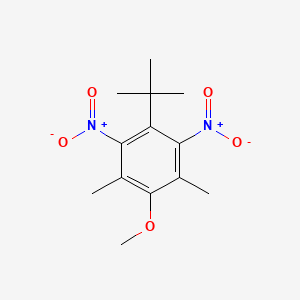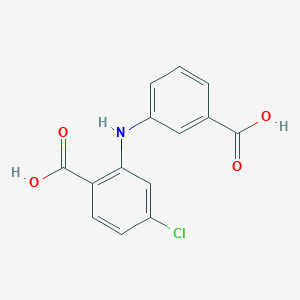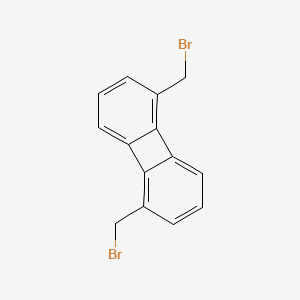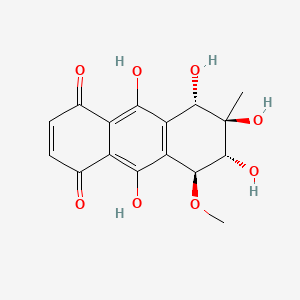
(4,5-Dihydrofuran-2-yl)(dimethyl)(oxolan-2-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5-Dihydrofuran-2-yl)(dimethyl)(oxolan-2-yl)silane is a chemical compound that features a silicon atom bonded to a 4,5-dihydrofuran-2-yl group, a dimethyl group, and an oxolan-2-yl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dihydrofuran-2-yl)(dimethyl)(oxolan-2-yl)silane typically involves the reaction of appropriate organosilicon precursors with 4,5-dihydrofuran and oxolane derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized processes to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
(4,5-Dihydrofuran-2-yl)(dimethyl)(oxolan-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The silicon atom can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce a wide range of organosilicon compounds with different functional groups .
Aplicaciones Científicas De Investigación
(4,5-Dihydrofuran-2-yl)(dimethyl)(oxolan-2-yl)silane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Mecanismo De Acción
The mechanism by which (4,5-Dihydrofuran-2-yl)(dimethyl)(oxolan-2-yl)silane exerts its effects involves interactions with various molecular targets. The silicon atom can form bonds with other elements, facilitating the formation of complex structures. The pathways involved in its reactions depend on the specific conditions and reagents used, but generally involve the formation and breaking of silicon-oxygen and silicon-carbon bonds .
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis(4,5-dihydrofuran-2-yl)silane: A compound with four 4,5-dihydrofuran-2-yl groups bonded to silicon.
Tetrakis(4,5-dihydrofuran-2-yl)germane: A germanium analog with similar structural properties.
Uniqueness
(4,5-Dihydrofuran-2-yl)(dimethyl)(oxolan-2-yl)silane is unique due to the presence of both 4,5-dihydrofuran and oxolan groups bonded to silicon. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
91300-64-0 |
|---|---|
Fórmula molecular |
C10H18O2Si |
Peso molecular |
198.33 g/mol |
Nombre IUPAC |
2,3-dihydrofuran-5-yl-dimethyl-(oxolan-2-yl)silane |
InChI |
InChI=1S/C10H18O2Si/c1-13(2,9-5-3-7-11-9)10-6-4-8-12-10/h5,10H,3-4,6-8H2,1-2H3 |
Clave InChI |
FRLYVFRPGGZXNY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1CCCO1)C2=CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dibromo-6-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol](/img/structure/B14345888.png)
![Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate](/img/structure/B14345893.png)




![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde)](/img/structure/B14345926.png)
![S-[1,2-Dicyano-2-(methylsulfanyl)ethenyl] benzenecarbothioate](/img/structure/B14345928.png)

![{1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid](/img/structure/B14345945.png)
![8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine](/img/structure/B14345961.png)

![1,1'-[2-(2-Phenylpropan-2-yl)cyclopropane-1,1-diyl]dibenzene](/img/structure/B14345978.png)
![2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone](/img/structure/B14345981.png)
